molecular formula C11H11F3N2O3 B12612188 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane CAS No. 918137-47-0

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane

Cat. No.: B12612188
CAS No.: 918137-47-0
M. Wt: 276.21 g/mol
InChI Key: LSNPPRGNDUPPIE-UHFFFAOYSA-N
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Description

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane is a seven-membered heterocyclic compound featuring an oxazepane ring (a saturated oxygen- and nitrogen-containing ring) substituted at the 4-position with a 2,3,6-trifluoro-4-nitrophenyl group. This aromatic substituent introduces three fluorine atoms and a nitro group, which are strong electron-withdrawing groups (EWGs). The nitro group enhances polarity, while the trifluorinated aryl moiety may improve metabolic stability and lipophilicity compared to non-fluorinated analogs.

Properties

CAS No.

918137-47-0

Molecular Formula

C11H11F3N2O3

Molecular Weight

276.21 g/mol

IUPAC Name

4-(2,3,6-trifluoro-4-nitrophenyl)-1,4-oxazepane

InChI

InChI=1S/C11H11F3N2O3/c12-7-6-8(16(17)18)9(13)10(14)11(7)15-2-1-4-19-5-3-15/h6H,1-5H2

InChI Key

LSNPPRGNDUPPIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=C(C=C(C(=C2F)F)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane typically involves the reaction of 2,3,6-trifluoro-4-nitroaniline with an appropriate oxazepane precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as methanol or ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups activate the aromatic ring for nucleophilic substitution. This reaction typically occurs at the para position relative to the nitro group, which is sterically accessible despite the trifluoro substitution pattern.

Key Reaction Conditions

  • Reagents : Amines (e.g., morpholine), alkoxides, or thiols

  • Solvent : Polar aprotic solvents (e.g., DMF, NMP)

  • Catalyst : Hünig’s base (diisopropylethylamine) or K₂CO₃

  • Temperature : 80–120°C

Example :
4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane reacts with homomorpholine hydrochloride in NMP under basic conditions to yield substituted derivatives, as demonstrated in antibacterial agent synthesis .

Substituent Position Product Yield Conditions
MorpholinePara72%NMP, 100°C
PiperidinePara68%DMF, 110°C

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to form an amine, a critical step in pharmaceutical intermediate synthesis.

Key Reaction Conditions

  • Catalyst : Raney Nickel or Pd/C

  • Solvent : THF or methanol

  • Pressure : 1–3 atm H₂

  • Temperature : 25–50°C

Example :
Hydrogenation of this compound in THF with Raney Nickel produces 4-(2,3,6-Trifluoro-4-aminophenyl)-1,4-oxazepane in 85% yield . This intermediate is pivotal for synthesizing oxazolidinone antibiotics.

Oxazepane Ring-Opening Reactions

The 1,4-oxazepane ring undergoes acid- or base-catalyzed hydrolysis, yielding linear diamines or amino alcohols.

Key Reaction Conditions

  • Acid Hydrolysis : HCl (6M), reflux, 12 hours → 2-aminoethanol derivatives .

  • Base Hydrolysis : NaOH (2M), 60°C, 8 hours → secondary amine products .

Mechanism :
Protonation of the oxygen atom weakens the C-O bond, leading to ring cleavage. The trifluorophenyl group stabilizes intermediates via electron-withdrawing effects.

Electrophilic Aromatic Substitution

Example :
Under ultrasonic irradiation (40 kHz, 50°C), nitration with fuming HNO₃ introduces a second nitro group at the meta position with 58% yield.

Electrophile Position Yield Conditions
HNO₃Meta58%Ultrasound
Cl₂ (FeCl₃)Ortho<10%25°C

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging the aryl halide-like reactivity of the trifluorophenyl group.

Example :
Suzuki-Miyaura coupling with arylboronic acids in toluene/water (Pd(PPh₃)₄, Na₂CO₃, 80°C) yields biaryl derivatives with 65–78% efficiency .

Biological Interactions

While not a traditional chemical reaction, the compound’s interactions with bacterial enzymes underpin its pharmacological activity:

  • Binding Target : Bacterial ribosomes (23S rRNA)

  • Mechanism : Inhibits peptide bond formation by blocking the peptidyl transferase center.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxazepane derivatives. Specifically, compounds similar to 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds often inhibit key signaling pathways involved in cancer cell proliferation and survival. They may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In a study evaluating the efficacy of oxazepane derivatives against glioblastoma cells (LN229), compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Neuropharmacological Applications

The oxazepane structure is also associated with neuropharmacological properties. Research indicates that derivatives can act as monoamine reuptake inhibitors:

  • Monoamine Reuptake Inhibition : This activity suggests potential applications in treating mood disorders such as depression and anxiety. The compound's ability to modulate neurotransmitter levels could provide therapeutic benefits .

Synthesis and Modification

The synthesis of This compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis often begins with readily available aromatic compounds that are subjected to electrophilic aromatic substitution to introduce trifluoro and nitro groups.
  • Formation of Oxazepane Ring : Cyclization reactions are employed to form the oxazepane ring structure, often utilizing reagents that facilitate nitrogen and oxygen incorporation.

Comparative Analysis of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer (Glioblastoma)5.2
6-Methyl-6-phenyl-1,4-oxazepaneMonoamine Reuptake Inhibitor10.0
N-(2-Fluorophenyl)-1,4-oxazepaneAntidepressant Activity8.5

Mechanism of Action

The mechanism of action of 4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane involves its interaction with specific molecular targets and pathways. The trifluoronitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The oxazepane ring may also contribute to the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Key Observations :

Substituent Electronic Effects: The nitro group in the target compound is a stronger EWG than bromo, ester, or cyano groups in analogs, likely reducing electron density on the oxazepane ring and altering reactivity in electrophilic substitutions or coupling reactions .

Synthetic Yields: Analogs with bromo, ester, or cyano substituents (e.g., 3-(4-Bromophenyl)-1,4-oxazepane) show moderate yields (~69–70%), suggesting feasible synthesis under standard conditions. The target compound’s trifluoro-nitroaryl group may require specialized conditions (e.g., fluorination or nitration steps), which could impact yields .

Biological Activity :

  • Oxazepanes with sulfur-containing substituents (e.g., 4-(2-Hexylsulfanyl-6-methyl-pyrimidin-4-ylmethyl)-[1,4]oxazepane) exhibit GABA receptor binding (m/z 323, MS data) . The target’s nitro group may reduce blood-brain barrier permeability due to increased polarity, limiting CNS applications compared to lipophilic analogs .

Material Science Applications :

  • The piperidinyl-substituted oxazepane (257.2 g/mol) is highlighted for material science due to its structural versatility . The target’s nitro and fluorine groups could enable applications in fluorinated polymers or optoelectronic materials, leveraging EWGs for charge-transfer properties.

Spectroscopic and Physical Property Trends

  • 1H-NMR Shifts: Aryl protons in bromo-, ester-, and cyano-substituted oxazepanes resonate between δ7.21–7.98, influenced by substituent electronegativity . The target’s trifluoro-nitroaryl group would likely cause downfield shifts (δ >8.0) due to the nitro group’s deshielding effect.
  • Molecular Weight :
    • The target compound’s molecular weight is expected to exceed 300 g/mol (based on substituent contributions), making it heavier than analogs like 4-(6-Chloropyridazine-3-carbonyl)-1,4-oxazepane (241.68 g/mol) .

Biological Activity

4-(2,3,6-Trifluoro-4-nitrophenyl)-1,4-oxazepane (CAS Number: 918137-47-0) is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of trifluoromethyl and nitro groups, suggests significant interactions with biological targets. This article explores the biological activity of this compound based on available research findings and case studies.

The molecular formula of this compound is C11H11F3N2O3C_{11}H_{11}F_3N_2O_3 with a molecular weight of 276.21 g/mol. The compound's structure includes a 1,4-oxazepane ring which is known for its pharmacological significance.

PropertyValue
CAS Number918137-47-0
Molecular FormulaC11H11F3N2O3
Molecular Weight276.21 g/mol
LogP2.827
PSA58.29 Å

Dipeptidyl Peptidase Inhibition

Dipeptidyl peptidase I (DPP1) inhibitors are of particular interest in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Similar oxazepane derivatives have been identified as effective DPP1 inhibitors, suggesting that this compound may also possess this activity. The inhibition of DPP1 has implications for modulating inflammatory responses in these conditions .

In Vivo Studies

A study exploring the metabolic pathways of substituted oxazepanes indicated that these compounds undergo significant biotransformation in vivo. For example, when administered to male Wistar rats at a dose of 4 mg, various metabolites were identified through high-performance liquid chromatography (HPLC), suggesting active metabolic processes that could influence the biological activity of the parent compound .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction mechanisms of similar compounds with target proteins. The presence of electron-withdrawing groups like trifluoromethyl enhances interactions with enzyme active sites via hydrogen bonding and hydrophobic interactions. These findings imply that this compound could exhibit enhanced biological activity due to favorable binding characteristics .

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